molecular formula C20H18N6O2 B11180501 N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11180501
M. Wt: 374.4 g/mol
InChI Key: KADGVKYQJODLOX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core linked to a quinoline moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the reaction of 3-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The triazine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline moiety can lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The quinoline moiety plays a crucial role in binding to the target proteins, while the triazine core provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core and a quinoline moiety, which imparts distinct chemical and biological properties. This combination enhances its stability and specificity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-(3-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18N6O2/c1-27-15-8-3-7-14(11-15)23-20-25-17(24-19(21)26-20)12-28-16-9-2-5-13-6-4-10-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26)

InChI Key

KADGVKYQJODLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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